molecular formula C20H17N3O3 B10810206 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B10810206
M. Wt: 347.4 g/mol
InChI Key: QGHLVYKZHXHMCA-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 1-phenylpyrazole core via a prop-2-enamide group. Its molecular formula is estimated as C20H20N3O3 (molecular weight ≈ 350 g/mol), suggesting moderate solubility and bioavailability .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C20H17N3O3/c21-19(24)9-7-15-13-23(16-4-2-1-3-5-16)22-20(15)14-6-8-17-18(12-14)26-11-10-25-17/h1-9,12-13H,10-11H2,(H2,21,24)

InChI Key

QGHLVYKZHXHMCA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=CC(=O)N)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is a derivative of pyrazole and benzodioxin, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-dihydro-1,4-benzodioxin derivatives with phenylpyrazole frameworks. The reaction conditions often include the use of various catalysts and solvents to optimize yield and purity.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies indicate that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Properties : The presence of the benzodioxin moiety is linked to enhanced antioxidant activity, potentially protecting cells from oxidative stress.
  • Hepatoprotective Effects : Some derivatives have shown protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄), comparable to standard hepatoprotective agents like silymarin .

Anticancer Activity

A study highlighted that several synthesized pyrazoline derivatives exhibited significant cytotoxicity against T-47D (breast cancer) and UACC-257 (melanoma) cell lines. The MTT assay demonstrated that certain compounds had IC₅₀ values in the low micromolar range, indicating potent anticancer activity .

CompoundCell LineIC₅₀ (µM)
3aT-47D5.6
4aUACC-2577.2
8cT-47D4.9

Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of pyrazole derivatives has shown that they can inhibit COX enzymes effectively. A comparative study found that certain derivatives had higher selectivity for COX-2 compared to traditional NSAIDs like celecoxib .

CompoundCOX Inhibition (%)Selectivity Index
Compound A859.5
Compound B788.0

Hepatoprotective Studies

In vivo studies demonstrated that some pyrazoline derivatives could significantly reduce liver enzyme levels in rats subjected to CCl₄-induced hepatotoxicity. These findings suggest a protective mechanism likely involving antioxidant pathways .

Case Studies

One notable case involved a series of pyrazole derivatives tested for their hepatoprotective effects in a rat model. The results indicated that specific compounds reduced liver damage markers (AST and ALT) significantly compared to controls .

Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazole derivatives, including those containing the 2,3-dihydro-1,4-benzodioxin moiety, exhibit significant antioxidant properties. A study evaluated several synthesized compounds for their ability to scavenge free radicals and concluded that certain derivatives showed promising antioxidant activity comparable to established antioxidants like ascorbic acid .

Anti-Hepatotoxic Activity

A notable application of this compound is its anti-hepatotoxic activity. In a study involving CCl₄-induced hepatotoxicity in rats, some synthesized pyrazole derivatives demonstrated significant protective effects on liver function, with activities comparable to the standard drug silymarin . This suggests potential for developing new hepatoprotective agents.

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. Compounds similar to 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide have shown efficacy in reducing inflammation in various models, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented in several studies. For instance, synthesized compounds were evaluated against various bacterial strains and exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole compounds is crucial for optimizing their pharmacological properties. The presence of the 2,3-dihydro-1,4-benzodioxin group is believed to enhance biological activity due to its ability to stabilize the molecular structure and improve interaction with biological targets .

Case Studies and Experimental Data

StudyCompoundActivityResult
This compoundAnti-hepatotoxicSignificant protective effect against CCl₄-induced damage
Various pyrazole derivativesAnti-inflammatoryReduced paw edema in rat models
Pyrazole derivativesAntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Phenylpyrazole + benzodioxin Prop-2-enamide ~350
D4476 () Imidazole + benzodioxin Benzamide ~435.5
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide () Benzodioxin + nitrophenyl Cyano, nitro, morpholine 348.33
Compound XIV () Benzodioxin + indazole Difluoropropanoyl, tetrahydrofuran ~594.65

Electronic and Steric Considerations

  • The target’s pyrazole ring (pKa ~2.5 for NH) offers stronger hydrogen-bonding acidity compared to D4476’s imidazole (pKa ~6.9) .
  • The enamide group in the target compound allows resonance stabilization, increasing planarity and rigidity compared to D4476’s benzamide, which may improve target selectivity.
  • Nitro and morpholine substituents in compounds increase hydrophilicity, contrasting with the target’s phenylpyrazole, which is more lipophilic.

Pharmacological Implications

  • Molecular Weight : The target compound’s lower molecular weight (~350 g/mol) vs. D4476 (~435.5 g/mol) may enhance membrane permeability .
  • Solubility : The enamide group’s polarity could improve aqueous solubility over D4476’s benzamide, though nitro groups in compounds may offset this via electron withdrawal.

Preparation Methods

Cyclocondensation of 1,3-Diketones

The Knorr pyrazole synthesis remains foundational. Reaction of 1,3-diketones 1 with substituted hydrazines 2 yields 1,3,5-trisubstituted pyrazoles 3 (Scheme 1). For the target compound, the diketone component incorporates the benzodioxin group, while phenylhydrazine provides the N1-aryl substituent.

Reaction Conditions :

  • Catalyst : Nano-ZnO (5 mol%)

  • Solvent : Ethanol, 80°C

  • Yield : 82–95%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. Regioselectivity is influenced by the electron-withdrawing effect of the benzodioxin group, directing substituents to the C3 position.

Iron-Catalyzed Synthesis

Iron(III) chloride facilitates regioselective pyrazole formation from diarylhydrazones and vicinal diols. This method achieves >90% regioselectivity for 1,3,5-substituted pyrazoles, critical for positioning the benzodioxin group at C3.

Optimized Parameters :

  • Temperature : 120°C

  • Reaction Time : 12 hours

  • Yield : 78%.

Ruthenium-Catalyzed Oxidative Coupling

Ru(II) catalysts enable intramolecular C–N coupling of hydrazones, forming tri- and tetra-substituted pyrazoles under aerobic conditions. This method avoids stoichiometric oxidants, enhancing atom economy.

Key Data :

ParameterValue
Catalyst Loading2 mol% RuCl₂(PPh₃)₃
OxidantO₂ (1 atm)
Yield85%

Introduction of the Prop-2-enamide Side Chain

Michael Addition to Acrylate Esters

The pyrazole intermediate 4 undergoes Michael addition with acrylate esters 5 to install the propenoate group. Subsequent amidation with ammonia yields the target enamide.

Reaction Sequence :

  • Michael Addition :

    • Base : DBU (1.2 equiv)

    • Solvent : THF, 0°C → rt

    • Yield : 76%.

  • Amidation :

    • Reagent : NH₃ (aq.), MeOH

    • Yield : 88%.

Direct Amidation of Propenoic Acid

Alternative routes involve coupling the pyrazole with pre-formed propenoic acid 6 using carbodiimide reagents (e.g., EDC·HCl).

Optimized Conditions :

ParameterValue
Coupling AgentEDC·HCl (1.5 equiv)
ActivatorHOBt (1.0 equiv)
SolventDMF
Yield81%

Industrial-Scale Production Considerations

Flow Chemistry Approaches

Continuous flow systems enhance heat/mass transfer, critical for exothermic cyclocondensation steps. A two-reactor cascade achieves 92% conversion with residence times <30 minutes.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures afford >99% purity.

  • Chromatography : Reserved for lab-scale; impractical for bulk production.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)Scalability
Knorr Synthesis8298Moderate
Ru-Catalyzed Coupling8599High
Michael Addition7697Low

The Ru-catalyzed method offers superior scalability and purity, making it preferable for industrial applications.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 6.90 (s, 2H, benzodioxin-H), 6.52 (d, J = 15.6 Hz, 1H, CH=CO), 5.92 (d, J = 15.6 Hz, 1H, CH₂CONH₂).

  • HRMS : m/z 376.1421 [M+H]⁺ (calc. 376.1418).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥99% purity, with retention time = 8.7 minutes.

Q & A

Q. What experimental frameworks assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). HPLC monitors degradation products, while Arrhenius plots predict shelf life. Solid-state stability is assessed via PXRD to detect polymorphic transitions .

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